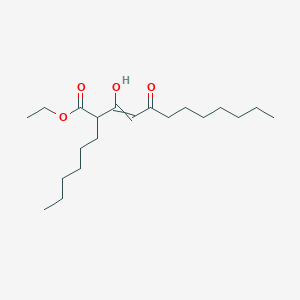

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate

説明

特性

CAS番号 |

919198-43-9 |

|---|---|

分子式 |

C20H36O4 |

分子量 |

340.5 g/mol |

IUPAC名 |

ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate |

InChI |

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h16,18,22H,4-15H2,1-3H3 |

InChIキー |

MTCWIMFXEAURKM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)C=C(C(CCCCCC)C(=O)OCC)O |

製品の起源 |

United States |

準備方法

Aldol Condensation for Enone Formation

The α,β-unsaturated ketone backbone is typically constructed via Claisen-Schmidt condensation . For example, the synthesis of (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one involved base-catalyzed condensation between a benzaldehyde derivative and a ketone.

Proposed Route for Target Compound:

- Ketone precursor : 5-oxododecanoic acid ethyl ester.

- Aldehyde precursor : Hexanal (for hexyl incorporation).

- Base catalysis : NaOH/MeOH or micellar conditions (as in statin intermediate synthesis).

Reaction conditions (60% NaOH, methanol) facilitate enolate formation, followed by dehydration to yield the enone. Micellar aggregates (e.g., sodium dodecyl sulfate) enhance diastereomeric control during reduction steps.

Hydroxylation at C3

Selective introduction of the hydroxyl group at C3 requires stereocontrolled reduction of the α,β-unsaturated ketone.

Sodium Borohydride Reduction :

- NaBH₄ in aqueous micellar systems at 0–5°C achieves ≥80% diastereomeric excess (de) for statin intermediates.

- Solvent : Methanol or ethanol, with MgSO₄ for drying.

Mechanistic Insight :

The conjugated enone undergoes 1,4-addition, yielding a β-hydroxy ketone intermediate. Subsequent tautomerization stabilizes the hydroxyl group at C3.

Esterification and Side-Chain Incorporation

The hexyl chain at C2 is introduced early via alkylation or Grignard reactions .

Alkylation of Ethyl Acetoacetate :

- Ethyl acetoacetate reacts with hexyl bromide under basic conditions.

- Deprotonation : LDA or LiHMDS at -78°C.

- Quenching : Hydrolysis yields 2-hexyl-3-keto ester.

Challenges :

- Competing over-alkylation.

- Steric hindrance from the hexyl group.

Optimization and Green Chemistry

Solvent and Catalyst Selection

- Aprotic polar solvents : Acetone or dichloromethane for ketal formations.

- Catalysts : D-10-camphor sulfonic acid for acid-catalyzed reactions.

Eco-Friendly Innovations :

Diastereomeric Control

- Temperature modulation : Reactions at 0–5°C enhance de.

- Chiral auxiliaries : Tetra-n-butyl ammonium acetate for optical purity.

Analytical Characterization

Spectroscopic Methods

化学反応の分析

Types of Reactions

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of amides or other ester derivatives.

科学的研究の応用

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate with three structurally related esters:

Key Observations :

- Reactivity: The hydroxyl and ketone groups in the target compound differentiate it from simpler esters like ethyl hex-5-enoate, which lacks these moieties .

- Branching vs. Linearity: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate features branched alkyl groups, which may influence steric effects and solubility compared to the linear hexyl chain in the target compound.

Physicochemical Properties

- Stability: The conjugated enol-ketone system may confer tautomeric stability, as seen in similar enolic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。